Superior Clinical Efficacy of Sarcosine vs. D-Serine in Schizophrenia Adjunctive Therapy
In a 6-week, double-blind, randomized, placebo-controlled trial of 60 patients with chronic schizophrenia, sarcosine add-on therapy (2 g/day) demonstrated statistically significant superiority over D-serine across multiple clinical outcome measures. Sarcosine was superior to placebo on PANSS total (p=0.005), SANS (p=0.021), Quality of Life (p=0.025), and GAF (p=0.042), while D-serine did not differ significantly from placebo in any measure [1]. This head-to-head comparison directly informs clinical research decisions.
| Evidence Dimension | Efficacy in schizophrenia adjunctive therapy (PANSS total, SANS, QOL, GAF) |
|---|---|
| Target Compound Data | Sarcosine 2 g/d: Significant improvement vs. placebo on all four outcome measures (p=0.005 to 0.042) |
| Comparator Or Baseline | D-Serine 2 g/d: No significant difference vs. placebo on any measure |
| Quantified Difference | Sarcosine superior to D-serine in effect sizes for all outcome measures; sarcosine surpassed placebo in most PANSS factor and SANS subscale measures |
| Conditions | 6-week double-blind RCT, 60 chronic schizophrenia patients, adjunct to stable antipsychotic regimen |
Why This Matters
This head-to-head clinical data establishes sarcosine as the more efficacious choice among glycine-site targeting agents for schizophrenia research protocols, directly impacting clinical trial design and procurement decisions.
- [1] Lane HY, et al. A randomized, double-blind, placebo-controlled comparison study of sarcosine (N-methylglycine) and D-serine add-on treatment for schizophrenia. Int J Neuropsychopharmacol. 2010;13(4):451-460. View Source
